2,4,6-Trichloroborazine

Catalog No.
S1904912
CAS No.
933-18-6
M.F
B3Cl3H3N3
M. Wt
183.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trichloroborazine

CAS Number

933-18-6

Product Name

2,4,6-Trichloroborazine

IUPAC Name

2,4,6-trichloro-1,3,5,2,4,6-triazatriborinane

Molecular Formula

B3Cl3H3N3

Molecular Weight

183.8 g/mol

InChI

InChI=1S/B3Cl3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H

InChI Key

IJXPQKHXJCOFGH-UHFFFAOYSA-N

SMILES

B1(NB(NB(N1)Cl)Cl)Cl

Canonical SMILES

B1(NB(NB(N1)Cl)Cl)Cl

The exact mass of the compound 2,4,6-Trichloroborazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57110. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Trichloroborazine (TCB) is a chlorinated, cyclic boron-nitrogen compound, often referred to as B-trichloroborazine. It serves as a foundational precursor for producing high-performance hexagonal boron nitride (h-BN) ceramics, films, and fibers through both polymer-derived and chemical vapor deposition (CVD) routes [REFS-1, REFS-2]. Unlike the parent compound borazine, TCB is a crystalline solid at room temperature (melting point ~84°C), a key attribute that significantly simplifies handling, storage, and process integration for advanced materials synthesis [3]. Its B-Cl bonds are highly reactive, making it a versatile intermediate for synthesizing a wide range of functionalized borazine derivatives and preceramic polymers [4].

Direct substitution of 2,4,6-Trichloroborazine with its parent compound, borazine, or other precursors like ammonia-borane, fails in applications requiring predictable processability and handling. Borazine is a volatile liquid (m.p. -58°C) that requires low-temperature storage (< -20°C) and is prone to uncontrolled polymerization at higher temperatures, complicating its use in large quantities and creating equipment maintenance challenges [1]. In contrast, TCB is a stable, crystalline solid that is more amenable to controlled handling, storage, and feeding in industrial and laboratory workflows. This physical state difference is critical for precursor stability and enables process routes, such as low-temperature Atomic Layer Deposition (ALD), that are not feasible with less stable alternatives [2]. Furthermore, the distinct reactivity of the B-Cl bond versus the B-H bond means that synthetic routes for creating functional preceramic polymers are not interchangeable [3].

Superior Handling and Stability vs. Parent Borazine

A primary procurement driver for 2,4,6-Trichloroborazine is its superior handling characteristics compared to borazine. TCB is a crystalline solid with a melting point of 84°C, allowing for standard room-temperature storage and handling procedures [1]. In contrast, borazine is a volatile liquid with a melting point of -58°C and requires storage below -20°C to prevent degradation and polymerization, which complicates synthesis and equipment use [2]. This difference in physical state and stability eliminates the need for specialized low-temperature logistics and reduces the risk of uncontrolled reactions inherent with borazine.

Evidence DimensionPhysical State and Storage Requirement
Target Compound DataCrystalline solid, stable at room temperature
Comparator Or BaselineBorazine: Volatile liquid, requires storage at < -20°C
Quantified Difference>100°C difference in melting point and stability regimes
ConditionsStandard laboratory and industrial storage conditions

This simplifies logistics, improves process safety, and enables more reliable and scalable use as a chemical precursor compared to borazine.

Enables Soluble and Fusible Preceramic Polymers for BN Fiber Spinning

While polymers derived directly from borazine (polyborazylene) can offer very high ceramic yields (84-93%), they are typically insoluble and infusible, limiting their processability into shapes like fibers [1]. 2,4,6-Trichloroborazine enables a critical processing advantage: its B-Cl bonds can be readily substituted (e.g., with methylamine) to form poly[B-tri(methylamino)borazine], which is both soluble and fusible. This processability is essential for techniques like melt-spinning to produce continuous BN precursor fibers [2]. This represents a trade-off where TCB is selected for its ability to produce a processable preceramic polymer, a prerequisite for advanced ceramic fiber manufacturing.

Evidence DimensionPreceramic Polymer Processability
Target Compound DataDerivatives (e.g., poly[B-tri(methylamino)borazine]) are soluble and fusible
Comparator Or BaselinePolyborazylene (from borazine) is generally insoluble and infusible
Quantified DifferenceQualitative but critical difference: enables melt/solution processing vs. intractable solid
ConditionsSynthesis of preceramic polymers for boron nitride

For applications requiring specific form factors like ceramic fibers or coatings, the processability enabled by TCB-derived polymers is more critical than the higher ceramic yield of intractable alternatives.

Compatibility with Low-Temperature Atomic Layer Deposition (ALD) Processes

2,4,6-Trichloroborazine is a suitable precursor for low-temperature ALD of boron nitride films. A two-step process has been demonstrated where a preceramic polyborazine film is first deposited at a low temperature of 80°C using TCB and hexamethyldisilazane (HMDS) [1]. This is followed by a higher-temperature annealing step to convert the film to pure, uniform BN. This low deposition temperature is a significant advantage over conventional high-temperature (>1000°C) CVD methods required for precursors like borazine, allowing for deposition on a wider range of temperature-sensitive substrates.

Evidence DimensionDeposition Process Temperature
Target Compound Data80°C (for initial ALD step)
Comparator Or BaselineBorazine CVD: Typically requires >1000°C
Quantified Difference>900°C lower initial deposition temperature
ConditionsAtomic Layer Deposition vs. conventional Chemical Vapor Deposition for BN films

The significantly lower deposition temperature expands the range of compatible substrates and can reduce the thermal budget and complexity of manufacturing processes for electronic and optical devices.

High-Yield Conversion to Boron Nitride via Polymer-Derived Route

When used as a monomer for preceramic polymers, 2,4,6-Trichloroborazine provides a reliable route to boron nitride with high material efficiency. A polyborazine derived from TCB and subsequently cured demonstrated a ceramic yield of 52.8% when pyrolyzed under an argon atmosphere at 1000°C [1]. This high conversion rate from a processable polymer to the final ceramic product is a key factor in material selection for cost-effective manufacturing of BN components.

Evidence DimensionCeramic Yield at 1000°C
Target Compound Data52.8% (from a specific TCB-derived polymer in Ar)
Comparator Or BaselineVaries by polymer; provides a quantitative benchmark for a processable TCB-derived system
Quantified DifferenceN/A (Baseline Data)
ConditionsPyrolysis of a cured poly(triphenylamino-isopropylamino)borazine precursor under Argon to 1000°C

A high ceramic yield translates to less mass loss during pyrolysis, reducing precursor waste and improving the economic viability of producing polymer-derived BN ceramics.

Precursor for Melt-Spun Boron Nitride Ceramic Fibers

Due to its ability to form soluble and fusible preceramic polymers, TCB is the preferred starting material for manufacturing continuous boron nitride fibers via melt-spinning [1]. These high-performance fibers are used in ceramic matrix composites (CMCs) for aerospace applications where high-temperature stability and electrical insulation are critical.

Low-Temperature Atomic Layer Deposition (ALD) of BN Dielectric Films

The compound's compatibility with low-temperature (80°C) ALD makes it a key enabler for depositing ultra-thin, uniform h-BN films on temperature-sensitive substrates like polymers or integrated circuits [2]. These films serve as high-quality gate dielectrics, passivation layers, or components in 2D electronic heterostructures.

Synthesis of Functionalized Borazines and BN-Doped Materials

The high reactivity of the B-Cl bonds allows TCB to serve as a versatile platform for synthesizing custom borazine derivatives [3]. This is critical in research and development for creating novel polymers or BN materials doped with other elements for tailored electronic, optical, or catalytic properties.

Laboratory Synthesis of Borazine and its Derivatives

In laboratory settings where handling gaseous or highly volatile reagents is challenging, TCB serves as a stable, solid starting material that can be reduced to the parent borazine (B₃N₃H₆) using common reducing agents like sodium borohydride [4]. This provides a more convenient and controllable route compared to syntheses starting from diborane.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

933-18-6

Wikipedia

2,4,6-Trichloroborazine

Dates

Last modified: 08-16-2023

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